N-{[2-(diphenylphosphanyl)phenyl](2,4,6-triisopropylphenyl)methyl}-N,2-dimethylpropane-2-sulfinamide
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Overview
Description
N-{2-(diphenylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide is a complex organophosphorus compound This compound is notable for its unique structure, which includes a phosphanyl group, a triisopropylphenyl group, and a sulfinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-(diphenylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps. One common method includes the following steps:
Formation of the Diphenylphosphanyl Intermediate: This step involves the reaction of diphenylphosphine with a suitable halogenated aromatic compound under controlled conditions to form the diphenylphosphanyl intermediate.
Introduction of the Triisopropylphenyl Group: The intermediate is then reacted with 2,4,6-triisopropylphenyl bromide in the presence of a base to introduce the triisopropylphenyl group.
Formation of the Sulfinamide Group: Finally, the compound is treated with a sulfinamide reagent under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-(diphenylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phosphanyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted phosphine compounds.
Scientific Research Applications
N-{2-(diphenylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-{2-(diphenylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes and receptors. The phosphanyl group can coordinate with metal ions, influencing various biochemical pathways. The sulfinamide group may interact with specific proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-1,2-phenylenediamine
- 2-Hydroxy-2-methylpropiophenone
- Diphenyl (2,4,6-trimethylbenzoyl)phosphine oxide
Uniqueness
N-{2-(diphenylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide is unique due to its combination of a phosphanyl group, a triisopropylphenyl group, and a sulfinamide group
Properties
Molecular Formula |
C39H50NOPS |
---|---|
Molecular Weight |
611.9 g/mol |
IUPAC Name |
N-[(2-diphenylphosphanylphenyl)-[2,4,6-tri(propan-2-yl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C39H50NOPS/c1-27(2)30-25-34(28(3)4)37(35(26-30)29(5)6)38(40(10)43(41)39(7,8)9)33-23-17-18-24-36(33)42(31-19-13-11-14-20-31)32-21-15-12-16-22-32/h11-29,38H,1-10H3 |
InChI Key |
HVYVKRIMWAYKQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N(C)S(=O)C(C)(C)C)C(C)C |
Origin of Product |
United States |
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